molecular formula C9H13IN2 B13035006 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B13035006
M. Wt: 276.12 g/mol
InChI Key: SBCXVEJHQNTJHP-UHFFFAOYSA-N
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Description

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound that features an iodine atom and a pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the iodination of a suitable precursor. One common method involves the reaction of 6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-A]pyridines depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Reactions: Deiodinated products or reduced derivatives.

Scientific Research Applications

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-A]pyridine core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
  • 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[1,2-A]pyridine

Uniqueness

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to its specific structural features, including the pyrazolo[1,5-A]pyridine core and the presence of an iodine atom

Properties

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

3-iodo-6,6-dimethyl-5,7-dihydro-4H-pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H13IN2/c1-9(2)4-3-8-7(10)5-11-12(8)6-9/h5H,3-4,6H2,1-2H3

InChI Key

SBCXVEJHQNTJHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=NN2C1)I)C

Origin of Product

United States

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